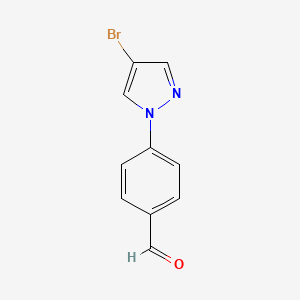

4-(4-溴-1H-吡唑-1-基)苯甲醛

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“4-(4-bromo-1H-pyrazol-1-yl)benzaldehyde” is a chemical compound with the CAS Number: 1174064-63-1. It has a molecular weight of 251.08 and its IUPAC name is the same as its common name . It is a solid substance stored under an inert atmosphere at temperatures between 2-8°C .

Synthesis Analysis

The synthesis of “4-(4-bromo-1H-pyrazol-1-yl)benzaldehyde” involves a reaction with 4-fluorobenzaldehyde, potassium carbonate, and 4-bromo-1H-pyrazole in dry DMF at room temperature. The reaction mixture is heated overnight at 100°C . The resulting compound is then purified by flash chromatography .Molecular Structure Analysis

The molecular structure of “4-(4-bromo-1H-pyrazol-1-yl)benzaldehyde” is represented by the linear formula C10H7BrN2O . The InChI Code for this compound is 1S/C10H7BrN2O/c11-9-5-12-13(6-9)10-3-1-8(7-14)2-4-10/h1-7H .Chemical Reactions Analysis

4-Bromopyrazole, a pyrazole derivative, is reported to react with titanium tetrachloride to afford binary adducts .Physical And Chemical Properties Analysis

“4-(4-bromo-1H-pyrazol-1-yl)benzaldehyde” is a solid substance. It is stored under an inert atmosphere at temperatures between 2-8°C .科学研究应用

Synthesis of Biologically Active Compounds

The compound 4-(4-bromo-1H-pyrazol-1-yl)benzaldehyde is used as a starting material in the synthesis of various biologically active compounds. These include pharmaceuticals and inhibitors that may have applications in treating different diseases or conditions .

Biological Properties Research

This molecule has been associated with a range of biological properties, such as antibacterial, anti-inflammatory, anti-cancer, analgesic, anticonvulsant, anthelmintic, antioxidant, and herbicidal activities. Research into these properties could lead to the development of new treatments or drugs .

Molecular Simulation Visualizations

Programs like Amber, GROMACS, Avogadro, Pymol, Chimera, Blender, and VMD utilize compounds like 4-(4-bromo-1H-pyrazol-1-yl)benzaldehyde for creating simulation visualizations that are crucial in understanding molecular structures and interactions .

Electrophilic Aromatic Substitution Reactions

The compound is involved in electrophilic aromatic substitution reactions which are fundamental in organic synthesis. This can lead to the creation of various derivatives with potential industrial or pharmaceutical applications .

Development of Inhibitors

Inhibitors developed using this compound could be significant in the study of various biochemical pathways. This can contribute to understanding disease mechanisms or developing therapeutic strategies .

Antimicrobial and Antioxidant Applications

Due to its antimicrobial and antioxidant properties, research into this compound could contribute to the development of new preservatives or treatments for infections .

安全和危害

作用机制

Target of Action

Similar compounds have been shown to inhibit liver alcohol dehydrogenase , suggesting that this compound may also interact with enzymes involved in metabolic pathways.

Mode of Action

It is suggested that the compound may interact with its targets, leading to changes in their function

Biochemical Pathways

Given the potential target of liver alcohol dehydrogenase, it may impact metabolic pathways related to alcohol metabolism .

Result of Action

Similar compounds have shown antiparasitic, antibacterial, and anti-viral hiv activities , suggesting that this compound may have similar effects.

属性

IUPAC Name |

4-(4-bromopyrazol-1-yl)benzaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrN2O/c11-9-5-12-13(6-9)10-3-1-8(7-14)2-4-10/h1-7H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRORMQDKQSKVFB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=O)N2C=C(C=N2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60670723 |

Source

|

| Record name | 4-(4-Bromo-1H-pyrazol-1-yl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60670723 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.08 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-bromo-1H-pyrazol-1-yl)benzaldehyde | |

CAS RN |

1174064-63-1 |

Source

|

| Record name | 4-(4-Bromo-1H-pyrazol-1-yl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60670723 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(2,6-dichlorophenyl)isothiazolo[5,4-c]pyridin-3(2H)-one](/img/structure/B581289.png)

![2-Methylimidazo[1,5-a]pyrimidine-4-carboxylic acid](/img/structure/B581299.png)